

Elucidation of 4'-Trifluoromethoxy-biphenyl-3-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4'-Trifluoromethoxy-biphenyl-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**. The document details the probable synthetic route via Suzuki-Miyaura coupling and presents a thorough analysis of its expected spectroscopic characteristics. While experimental data for this specific molecule is not readily available in published literature, this guide compiles predicted and analogous data from closely related compounds to provide a robust framework for its identification and characterization. Furthermore, the potential biological significance of this compound is discussed in the context of the known pharmacological activities of biphenyl carboxylic acids and the unique properties conferred by the trifluoromethoxy substituent.

Chemical Structure and Properties

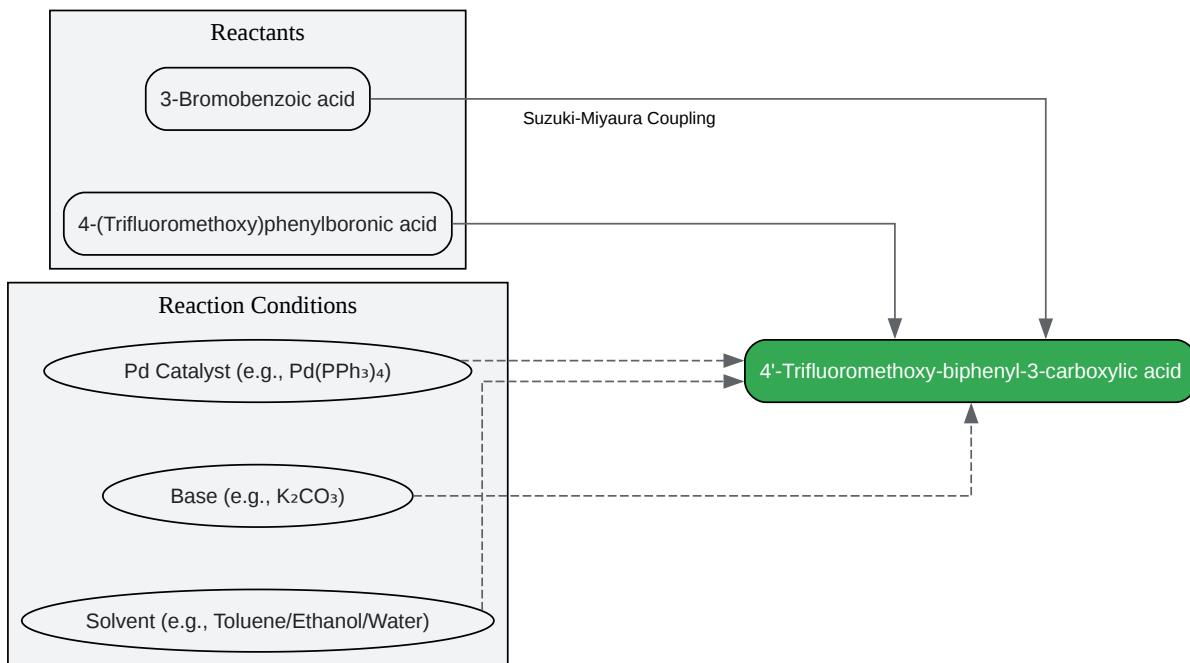
4'-Trifluoromethoxy-biphenyl-3-carboxylic acid is an organic compound featuring a biphenyl core structure. A carboxylic acid group is substituted at the 3-position of one phenyl ring, and a trifluoromethoxy group is at the 4'-position of the second phenyl ring.

Property	Value	Source
Molecular Formula	C ₁₄ H ₉ F ₃ O ₃	PubChem
Molecular Weight	282.22 g/mol	Oakwood Chemical[1]
CAS Number	728919-12-8	Oakwood Chemical[1]
Predicted XlogP	4.3	PubChem

Synthesis

The most plausible and widely utilized method for the synthesis of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds between aryl halides and aryl boronic acids.[2]

Proposed Synthetic Workflow



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Caption: Proposed synthesis of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**.

Experimental Protocol: Suzuki-Miyaura Coupling

- Reaction Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq.), 4-(trifluoromethoxy)phenylboronic acid (1.1 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, typically potassium carbonate (2.0 eq.).
- Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

- Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.
- Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**.

Structure Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts can be predicted based on the electronic effects of the substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxylic acid group, while the protons on the other ring will be affected by the electron-withdrawing trifluoromethoxy group.

Predicted ¹H NMR Chemical Shifts

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
H-2	~8.2	s	-
H-4	~7.8	d	~7.8 Hz
H-5	~7.5	t	~7.8 Hz
H-6	~7.9	d	~7.8 Hz
H-2', H-6'	~7.6	d	~8.8 Hz
H-3', H-5'	~7.3	d	~8.8 Hz
-COOH	>10	br s	-

Note: These are predicted values based on analogous compounds and substituent effects. Actual values may vary.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-175 ppm. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
C=O	~168
C-O	~149 (q, J ≈ 257 Hz)
Aromatic C	120-142
-CF ₃	~120 (q, J ≈ 257 Hz)

Note: These are predicted values based on analogous compounds and substituent effects. Actual values may vary.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic acid)	2500-3300	Broad
C=O (Carboxylic acid)	1680-1710	Strong
C-O (Carboxylic acid)	1210-1320	Strong
C-F (Trifluoromethoxy)	1100-1250	Strong
C-O-C (Aryl ether)	1200-1275	Strong
Aromatic C-H	3000-3100	Medium
Aromatic C=C	1450-1600	Medium

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch is expected to be at a lower wavenumber due to conjugation with the aromatic ring.[3][4]

Mass Spectrometry (MS)

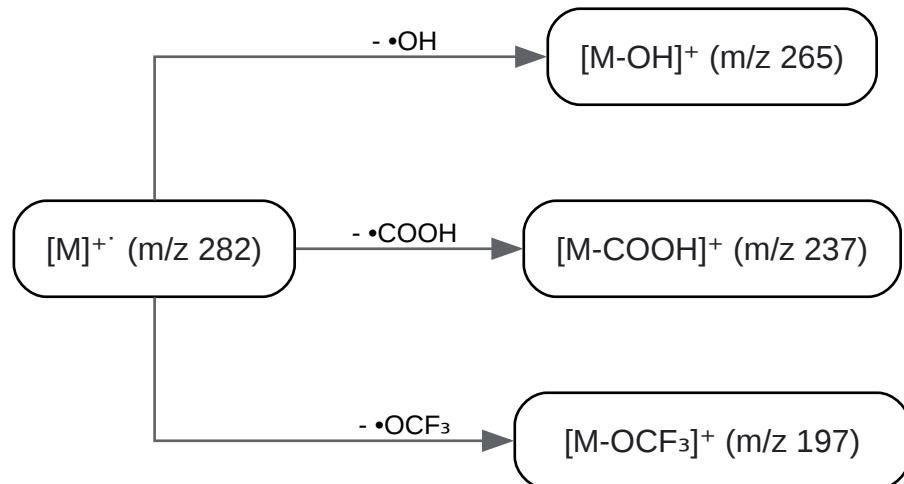
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Mass Spectrometry Data

Ion	m/z (calculated)
[M] ⁺	282.05
[M-OH] ⁺	265.05
[M-COOH] ⁺	237.05
[M-OCF ₃] ⁺	197.06

Source: Predicted fragmentation based on common fragmentation patterns of carboxylic acids and PubChem data.[\[5\]](#)

Fragmentation Pathway



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Caption: Predicted major fragmentation pathways for **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**.

Potential Biological Significance

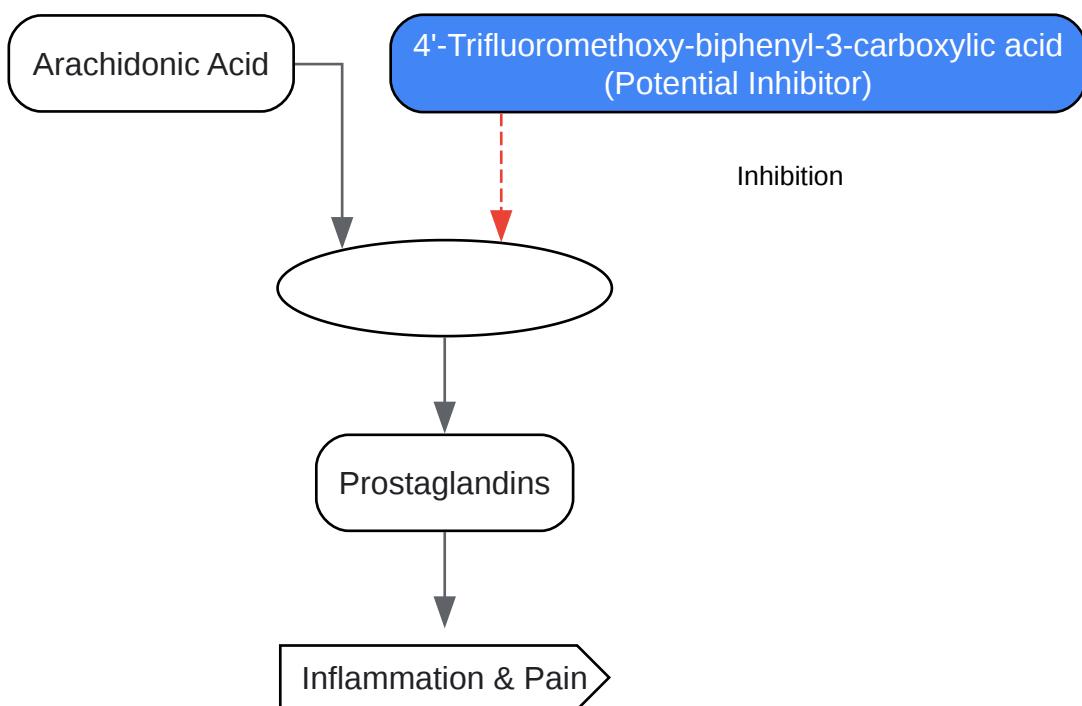
While no specific biological activity has been reported for **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**, its structural motifs suggest potential pharmacological relevance.

- Biphenyl Carboxylic Acids: This class of compounds is known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[\[6\]](#)[\[7\]](#) For instance, diflunisal is a non-steroidal anti-inflammatory drug (NSAID) based on a biphenyl carboxylic acid scaffold.[\[6\]](#)
- Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry. Its high lipophilicity can enhance membrane permeability and oral absorption of drug candidates.[\[8\]](#) Furthermore, its strong electron-withdrawing nature can modulate the metabolic stability and pKa of a molecule, potentially improving its pharmacokinetic profile.[\[8\]](#)

Given these characteristics, **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** and its derivatives could be promising candidates for screening in various therapeutic areas, particularly in the development of novel anti-inflammatory or anticancer agents.

Potential Signaling Pathway Involvement

Based on the activities of similar compounds, **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid** could potentially interact with inflammatory pathways. For example, it might act as an inhibitor of cyclooxygenase (COX) enzymes, similar to other NSAIDs.



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Caption: Hypothetical inhibition of the COX pathway by the title compound.

Conclusion

This technical guide provides a detailed theoretical framework for the structure elucidation of **4'-Trifluoromethoxy-biphenyl-3-carboxylic acid**. The proposed synthesis via Suzuki-Miyaura coupling is a robust and well-established method. The predicted spectroscopic data, based on the analysis of analogous compounds, offers a solid foundation for the characterization of this molecule. The presence of the biphenyl carboxylic acid and trifluoromethoxy moieties suggests

that this compound may possess interesting biological properties, warranting further investigation in drug discovery programs. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

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